3-(2-fluorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]propanamide
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Description
The compound “3-(2-fluorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]propanamide” is an organic molecule that contains a fluorophenyl group, a benzothiophene group, and a propanamide group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a benzothiophene ring (a bicyclic compound with a sulfur atom and a benzene ring), a fluorophenyl group (a benzene ring with a fluorine atom), and a propanamide group (a three-carbon chain with a carboxamide group) . The exact structure would depend on the specific locations of these groups on the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The benzothiophene ring might undergo electrophilic aromatic substitution reactions, the fluorophenyl group might participate in nucleophilic aromatic substitution reactions, and the propanamide group could be involved in various reactions such as hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and electronegativity . The benzothiophene and propanamide groups could contribute to the compound’s solubility in various solvents .Future Directions
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2S/c19-15-5-2-1-4-13(15)7-8-17(21)20-12-18(22)10-3-6-16-14(18)9-11-23-16/h1-2,4-5,9,11,22H,3,6-8,10,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYPUGLAODPKMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C(C1)(CNC(=O)CCC3=CC=CC=C3F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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